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Compound of Interest

Compound Name: 5-Ethoxy-6-nitro-1H-indazole
Cat. No.: B11896861
Get Quote
\ J

The structural logic of 5-ethoxy-6-nitro-1H-indazole is rooted in its ability to act as a
bioisosteric hinge-binder in the ATP-binding pocket of kinases. The indazole nitrogen atoms
(N1 and N2) serve as critical hydrogen bond donors/acceptors, while the 5-ethoxy group is
precisely positioned to occupy adjacent hydrophobic selectivity pockets.

Table 1: Quantitative Physicochemical Data
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Property Value /| Description

Chemical Name 5-Ethoxy-6-nitro-1H-indazole

CAS Registry Number 1226902-28-8

Molecular Formula C9HIN303

Molecular Weight 207.19 g/mol

SMILES String 0O=C1=CC2=C(C=C10CC)C=NN2

H-Bond Donors 1 (Indazole N-H)

H-Bond Acceptors 4 (Nitro oxygens, Ethoxy oxygen, Indazole N)

C5-Ethoxy (Steric/Hydrophobic), C6-Nitro

Key Structural Features }
(Electronic/Precursor)

Mechanistic Synthesis: The SNAr Approach

While multi-step cyclization from aniline derivatives is possible, the most efficient, scalable, and
regioselective route to 5-ethoxy-6-nitro-1H-indazole relies on Nucleophilic Aromatic
Substitution (SNAr) starting from 5-fluoro-6-nitro-1H-indazole[4].

Causality in the Reaction Design

The success of this SNAr reaction hinges on the extreme electron deficiency at the C5 position.
The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group at C6
lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This drastically
reduces the activation energy required for the ethoxide nucleophile to attack C5 and form the
intermediate Meisenheimer complex.
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SNAr mechanism for synthesizing 5-ethoxy-6-nitro-1H-indazole via a Meisenheimer complex.

Step-by-Step Experimental Protocol (Self-Validating
Workflow)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure a self-validating
system, preventing downstream failures in multi-step syntheses.

Step 1: Preparation of the Anhydrous Matrix

e Action: Suspend 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous ethanol (10 volumes)

under an inert nitrogen atmosphere.
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o Causality: Strict anhydrous conditions are mandatory. Trace water reacts with sodium
ethoxide to generate hydroxide ions ( OH-). Hydroxide is a potent nucleophile that will
competitively attack the C5 position, yielding the difficult-to-separate 5-hydroxy-6-nitro-1H-
indazole impurity.

Step 2: Controlled Nucleophilic Addition

o Action: Cool the suspension to 0°C using an ice bath. Add a 21% w/w solution of sodium
ethoxide (NaOEt) in ethanol (1.2 eq) dropwise over 30 minutes.

o Causality: The formation of the Meisenheimer complex is highly exothermic. Maintaining the
reaction at 0°C suppresses competitive deprotonation and subsequent N-alkylation of the
indazole core (at N1 or N2), ensuring strict regioselectivity at the C5 position.

Step 3: Reaction Propagation and IPC Validation

o Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-
25°C). Stir for 2 to 4 hours.

o Self-Validation (IPC): Pull a 50 pL aliquot, quench in 1 mL acetonitrile, and analyze via LC-
MS. The reaction is deemed complete when the starting material mass ( [M+H]+=182.1) is
entirely replaced by the product mass ( [M+H]+=208.2 ). On TLC (Hexanes/EtOAc 1:1), the
product will present as a distinct, UV-active spot with a lower Rfvalue due to the increased
polarity of the ethoxy ether linkage.

Step 4: Quenching and Isolation

« Action: Quench the reaction mixture by pouring it into cold saturated agueous ammonium
chloride ( NH4CI) (20 volumes). Extract with ethyl acetate ( 3x10 volumes).

o Causality: A mild acidic quench ( NH4CI ) is deliberately chosen over strong acids (like HCI).
It effectively neutralizes excess ethoxide without protonating the indazole core ( pKa=1.5),
preventing the product from crashing out as a highly water-soluble hydrochloride salt.

Step 5: Purification
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e Action: Wash the combined organic layers with brine, dry over anhydrous Na2S0O4, filter, and
concentrate in vacuo. Purify via flash column chromatography if trace N-alkylated impurities
are detected.

Downstream Functionalization: Building Kinase
Inhibitors

In drug discovery, the nitro group of 5-ethoxy-6-nitro-1H-indazole is rarely retained in the final
Active Pharmaceutical Ingredient (API). Instead, it serves as a masked amine.

Reduction of the nitro group yields 5-ethoxy-1H-indazol-6-amine. This amine acts as the
primary nucleophilic handle for attaching complex, solvent-exposed moieties via amide
coupling. This specific architectural arrangement has been pivotal in the discovery of next-
generation IRAK4 inhibitors (e.g., analogs of Zabedosertib)[2] and allosteric TYKZ2 inhibitors[5].
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Downstream functionalization of 5-ethoxy-6-nitro-1H-indazole for kinase inhibitor synthesis.

The Role of the Ethoxy Group in Kinase Selectivity

When the indazole core binds to the ATP hinge region of a kinase, the C5-ethoxy group
projects directly into the adjacent hydrophobic pocket. In the context of TYK2, this pocket is
uniquely shaped compared to other Janus kinases (JAK1/2/3). The ethoxy group provides
optimal van der Waals contacts without introducing the steric clashes that a bulkier isopropoxy
or the metabolic liabilities that a methoxy group might incur. This precise spatial fit is a primary
driver for achieving high TYK2 over JAK1 selectivity[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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